molecular formula C15H23N2O8P B12094143 1-[5-[(E)-2-diethoxyphosphorylethenyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

1-[5-[(E)-2-diethoxyphosphorylethenyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12094143
M. Wt: 390.33 g/mol
InChI Key: DBMYOOHATYWOQH-VQHVLOKHSA-N
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Description

1-[5-[(E)-2-Diethoxyphosphorylethenyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a structurally complex pyrimidine dione derivative characterized by a phosphorylated ethenyl group attached to an oxolane (tetrahydrofuran) ring, which is further substituted with hydroxy and methoxy groups. The pyrimidine-2,4-dione core is a well-known pharmacophore in antiviral and anticancer agents, while the diethoxyphosphorylethenyl group introduces unique electronic and steric properties that may influence solubility, bioavailability, and intermolecular interactions . This compound’s synthesis likely involves multi-step phosphorylation and glycosylation reactions, as inferred from analogous procedures for pyrimidine derivatives described in the literature .

Properties

Molecular Formula

C15H23N2O8P

Molecular Weight

390.33 g/mol

IUPAC Name

1-[5-[(E)-2-diethoxyphosphorylethenyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C15H23N2O8P/c1-4-23-26(21,24-5-2)9-7-10-12(19)13(22-3)14(25-10)17-8-6-11(18)16-15(17)20/h6-10,12-14,19H,4-5H2,1-3H3,(H,16,18,20)/b9-7+

InChI Key

DBMYOOHATYWOQH-VQHVLOKHSA-N

Isomeric SMILES

CCOP(=O)(/C=C/C1C(C(C(O1)N2C=CC(=O)NC2=O)OC)O)OCC

Canonical SMILES

CCOP(=O)(C=CC1C(C(C(O1)N2C=CC(=O)NC2=O)OC)O)OCC

Origin of Product

United States

Preparation Methods

The synthesis of 1-[5-[(E)-2-diethoxyphosphorylethenyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common synthetic route involves the cyclocondensation of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[5-[(E)-2-diethoxyphosphorylethenyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-[(E)-2-diethoxyphosphorylethenyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and functional derivatives of pyrimidine-2,4-dione with modifications to the oxolane ring or substituents, as identified in the provided evidence:

Structural Analogues and Substituent Effects

Compound Name Key Substituents/Modifications Biological/Physical Implications Reference
1-[5-[(E)-2-Diethoxyphosphorylethenyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione Diethoxyphosphorylethenyl, hydroxy, methoxy on oxolane Enhanced polarity, potential kinase inhibition N/A
5-(2-Hydroxyethyl)pyrimidine-2,4-dione Hydroxyethyl side chain Increased hydrophilicity, base-pairing mimicry
1-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione Fluoro, trityl-protected hydroxymethyl on oxolane Improved metabolic stability, antiviral activity
1-[(2R,3S,4S,5R)-5-Azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione Azido, dihydroxy, hydroxymethyl on oxolane Click chemistry compatibility, nucleic acid analog

Key Observations:

Phosphoryl vs. Hydrophilic Groups : The diethoxyphosphorylethenyl group in the target compound introduces steric bulk and moderate polarity compared to simpler hydroxyethyl or azido substituents. This may enhance membrane permeability relative to highly polar derivatives like 5-(2-hydroxyethyl)pyrimidine-2,4-dione .

Methoxy vs.

Stereochemical Complexity : The E-configuration of the phosphorylethenyl group distinguishes it from azido or acetylated derivatives (e.g., CAS 162204-20-8), which exhibit axial or equatorial substituent orientations impacting conformational stability .

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